molecular formula C8H6ClN3O B175124 N-(5-chloropyridin-2-yl)-2-cyanoacetamide CAS No. 157141-56-5

N-(5-chloropyridin-2-yl)-2-cyanoacetamide

Cat. No. B175124
M. Wt: 195.6 g/mol
InChI Key: BEDCRQBKUTUWRG-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-cyanoacetamide is a chemical compound that has been the focus of research due to its potential in various fields1. However, there is limited information available about this specific compound.



Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a reaction between 5-chloro-2-aminopyridine and trans-β-nitrostyrene produced N-(5-chloropyridin-2-yl)benzamide2. However, the specific synthesis process for N-(5-chloropyridin-2-yl)-2-cyanoacetamide is not readily available in the searched resources.



Molecular Structure Analysis

The molecular structure of N-(5-chloropyridin-2-yl)-2-cyanoacetamide is not explicitly provided in the searched resources. However, similar compounds such as N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide have been characterized using techniques like X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and nitrogen physisorption measurements3.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving N-(5-chloropyridin-2-yl)-2-cyanoacetamide. However, research on similar compounds suggests that they can participate in various chemical reactions. For instance, silica-supported Ni-nanoparticles have been used for the hydrogenation of nitriles to primary amines4.



Physical And Chemical Properties Analysis

The physical and chemical properties of N-(5-chloropyridin-2-yl)-2-cyanoacetamide are not explicitly mentioned in the searched resources. However, a compound with a similar structure, N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide, is reported to be a solid at room temperature with a molecular weight of 406.833.


Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : N-(5-chloropyridin-2-yl)-2-cyanoacetamide has been utilized in the synthesis of various heterocyclic compounds, including pyrazoles, thiazoles, pyridines, and thiadiazoles. These compounds have potential applications in medicinal chemistry due to their biological activities (Raslan, Sayed, & Khalil, 2016).

  • Anticancer Properties : It has been used in the design and synthesis of novel 2-chloro N-aryl substituted acetamide derivatives, which were screened for their cytotoxicity on various cancer cell lines, showing promising anticancer properties (Vinayak, Sudha, Lalita, & Kumar, 2014).

  • Cyclizations and Synthesis of Cyanoacetamides : Research has focused on the reactions of N-(5-chloropyridin-2-yl)-2-cyanoacetamide with other compounds to form cyanoacetamides. These reactions have significant implications for the development of new pharmaceutical compounds and materials (Chigorina, Bespalov, & Dotsenko, 2019).

  • Synthesis of Pyrrole Derivatives : Its reactivity has been explored in the efficient synthesis of pyrrole derivatives, which are important in the development of new drugs and materials (Dawadi & Lugtenburg, 2011).

  • Ultrasonically Assisted Synthesis : It has been used in ultrasonically assisted synthesis methods, which offer a more environmentally friendly and efficient approach to chemical synthesis (Almarhoon, Al Rasheed, & El‐Faham, 2020).

  • Antimicrobial Evaluation : Derivatives of N-(5-chloropyridin-2-yl)-2-cyanoacetamide have been synthesized and evaluated for their antimicrobial properties, contributing to the search for new antibacterial and antifungal agents (Darwish, Atia, & Farag, 2014).

  • Dimerization Studies : Studies on the dimerization of N-(5-chloropyridin-2-yl)-2-cyanoacetamides have provided insights into complex molecular structures and their potential applications in material science (Dorokhov, Baranin, Dib, & Bogdanov, 1991).

Safety And Hazards

The safety and hazards associated with N-(5-chloropyridin-2-yl)-2-cyanoacetamide are not explicitly mentioned in the searched resources. However, similar compounds are reported to have certain hazards. For instance, N-(5-chloropyridin-2-yl)oxalamic acid ethyl ester is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation6.


Future Directions

The future directions for the research and application of N-(5-chloropyridin-2-yl)-2-cyanoacetamide are not explicitly mentioned in the searched resources. However, similar compounds have been the focus of research due to their potential in various fields, including pharmaceuticals, materials science, and organic synthesis1.


properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-6-1-2-7(11-5-6)12-8(13)3-4-10/h1-2,5H,3H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDCRQBKUTUWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)-2-cyanoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Adhikari, DA Jones, AJ Liepa… - Australian journal of …, 2005 - CSIRO Publishing
N-Substituted cyanoacetamides 1 were condensed with 1,2-diketones 2 under base catalysis to form γ-hydroxy γ-lactams 3. Treatment of 3 with acids gave novel fungicidal γ-methylene …
Number of citations: 32 www.publish.csiro.au

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